Allolactose

Gene Regulation Molecular Biology Protein-DNA Interaction

Select allolactose—the physiological inducer of the lac operon—for studies demanding native, transient gene regulation. Unlike non-metabolizable IPTG, allolactose is metabolized in vivo, enabling feedback-sensitive induction and accurate transcription modeling. Its β1→6 glycosidic bond (vs. lactose's β1→4) confers ~2x higher binding affinity for the LacI repressor, making it the definitive ligand for quantitative operon dynamics, biosensor development, and GOS prebiotic analytics. Available in ≥98% purity. Cold-chain shipping ensures stability.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 645-03-4
Cat. No. B8034509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllolactose
CAS645-03-4
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1
InChIKeyDLRVVLDZNNYCBX-VDGMBKLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allolactose (CAS 645-03-4): A Foundational Natural Inducer for Lac Operon-Driven Gene Expression Systems


Allolactose (CAS 645-03-4) is a naturally occurring disaccharide and the physiological inducer of the lac operon in Escherichia coli [1]. Structurally, it is an isomer of lactose, consisting of D-galactose and D-glucose linked through a β1→6 glycosidic bond, rather than the β1→4 linkage found in lactose [2]. This structural distinction is critical for its specific, high-affinity interaction with the lac repressor (LacI) protein, which allosterically regulates the transcription of genes involved in lactose metabolism [3]. While often overshadowed by its non-hydrolyzable synthetic analog IPTG in routine lab protocols, allolactose remains the benchmark native ligand for studies requiring physiologically relevant, transient, or feedback-sensitive gene induction [3].

Why Allolactose (CAS 645-03-4) Cannot Be Replaced by Common Analogs in High-Fidelity Applications


The substitution of allolactose with its common in-class analogs, particularly IPTG, TMG, or even the parent sugar lactose, is not a functionally neutral decision. While these molecules all can induce the lac operon, they differ fundamentally in their binding affinity for the lac repressor, metabolic fate within the cell, and transport mechanisms [1]. For instance, the synthetic analog IPTG is non-metabolizable, which makes it ideal for sustained, high-level expression but is a critical flaw in studies of metabolic feedback or natural gene regulation dynamics . Conversely, lactose requires prior conversion to allolactose by β-galactosidase to function, introducing a significant, variable delay in induction [2]. Therefore, selecting a specific inducer is a critical experimental variable, and the quantitative differences detailed in Section 3 are the primary justification for selecting allolactose over its alternatives.

Quantitative Differentiation of Allolactose (CAS 645-03-4) Against Primary Lac Operon Inducers


Repressor Binding Affinity: Allolactose vs. IPTG

Allolactose demonstrates significantly higher binding affinity for the lac repressor (LacI) compared to its widely used synthetic analog, IPTG. Studies have shown that allolactose possesses approximately twice the affinity of IPTG for the LacI protein [1]. This increased binding strength translates to more efficient displacement of the repressor from the operator DNA at lower intracellular concentrations, making it a more potent natural inducer.

Gene Regulation Molecular Biology Protein-DNA Interaction

Enzymatic Substrate Efficiency: Allolactose vs. Lactose

As a substrate for β-galactosidase from E. coli, allolactose is hydrolyzed at a rate comparable to, if not better than, lactose. The Michaelis-Menten parameters were determined to be Vmax = 49.6 U/mg and Km = 0.00120 M for allolactose [1]. This low Km value indicates a high affinity of the enzyme for its natural inducer-substrate, supporting its dual role in both induction and as a metabolic intermediate.

Enzymology β-Galactosidase Kinetic Analysis

Metabolic Fate and Induction Dynamics: Allolactose vs. Non-Hydrolyzable Analogs (IPTG/TMG)

A critical differentiator is that allolactose is hydrolyzed by β-galactosidase, leading to transient induction, whereas synthetic analogs like IPTG and TMG are non-metabolizable and provide sustained, constant induction [1]. The physiological consequence is that allolactose induction creates a self-limiting, feedback-sensitive system that mirrors natural regulatory dynamics, in contrast to the all-or-nothing, persistent induction from IPTG [2].

Induction Kinetics Metabolic Engineering System Dynamics

Effector Scope: Allolactose as a Dual lac/mel Operon Inducer

Allolactose demonstrates a broader effector profile than initially thought. It is a potent inducer of the mel (melibiose) operon when accumulated intracellularly, a property it shares with lactose but one that was long assumed exclusive to synthetic β-galactosides like TMG [1]. This cross-talk is significant for genetic studies involving multiple operons and complicates the use of TMG as a 'gratuitous' inducer. Allolactose represents the native effector for both regulatory systems under certain physiological conditions.

Operon Cross-talk Microbial Genetics Inducer Specificity

Validated Research and Pre-Industrial Application Scenarios for Allolactose (CAS 645-03-4)


Calibrating and Modeling Native Gene Regulatory Networks

For research groups studying the quantitative dynamics of transcription, allolactose is the definitive input for the lac operon. Its native, ~2x higher binding affinity for LacI [1] and its transient, metabolizable nature [2] allow for the construction of more accurate mathematical models of gene regulation and metabolic feedback than the use of persistent, non-hydrolyzable analogs like IPTG.

Investigating Operon Cross-Talk and Regulatory Overlap in Enteric Bacteria

Given its ability to induce both the lac and mel operons under specific genetic backgrounds [1], allolactose is the reagent of choice for dissecting the complex regulatory overlaps between these sugar utilization pathways. Its use avoids the artifactual induction profiles that can arise from the use of synthetic analogs like TMG, thereby providing a more physiologically accurate picture of operon network dynamics.

Developing Sensitive, Transient Biosensors Based on LacI Repression

The high binding affinity of allolactose for LacI [1] makes it an ideal ligand for developing highly sensitive, transient biosensors. In applications where the sensor must respond to short pulses of inducer and then return to a repressed state, the natural, degradable allolactose offers a clear advantage over IPTG, which would lock the sensor in a constitutively 'on' state due to its non-metabolizable nature [2].

Enzymatic Production of Prebiotic Galacto-oligosaccharides (GOS)

In biocatalysis and food science, allolactose is a key product of β-galactosidase transgalactosylation reactions from lactose [1]. Research indicates that glucose acts as an excellent galactosyl acceptor, leading to significant intramolecular formation of allolactose in GOS mixtures [2]. This positions allolactose not only as a standard compound for analytical chemistry but also as a target molecule in the development and quality control of prebiotic GOS ingredients, where its presence is correlated with specific beneficial bifidogenic effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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